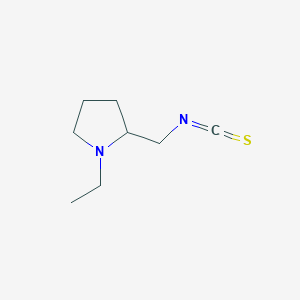

1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine

Description

Properties

IUPAC Name |

1-ethyl-2-(isothiocyanatomethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-2-10-5-3-4-8(10)6-9-7-11/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKNCCRAEIDNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Solubility Profile of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine in Organic Solvents: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the solubility profile of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine, a heterocyclic compound with significant potential in pharmaceutical and synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and detailed experimental protocols to accurately determine its solubility in a range of organic solvents.

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine is a unique molecule characterized by three key structural features that collectively govern its solubility: the pyrrolidine ring, the ethyl substituent, and the isothiocyanate functional group.

-

The Pyrrolidine Ring: This saturated five-membered nitrogen-containing heterocycle introduces polarity to the molecule. Pyrrolidine itself is miscible with water and a wide array of organic solvents, suggesting that this moiety will enhance solubility in polar solvents.[1]

-

The N-Ethyl Group: The ethyl group attached to the pyrrolidine nitrogen slightly increases the lipophilicity of the molecule compared to an unsubstituted pyrrolidine. This will likely modulate its solubility in nonpolar solvents.

-

The Isothiocyanate Group (-N=C=S): This functional group is known for its reactivity with nucleophiles and is a key component in many bioactive compounds.[2] Isothiocyanates are generally hydrophobic in nature, which will counteract the polarity of the pyrrolidine ring.[3]

The interplay of these structural elements suggests that 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately polar organic solvents.

Predicted Solubility Profile: A Qualitative Overview

Based on the structural analysis, a predicted solubility profile across a spectrum of organic solvents can be hypothesized. This provides a foundational understanding before embarking on empirical determination.

Table 1: Predicted Qualitative Solubility of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN) | High | These solvents can effectively solvate the polar pyrrolidine ring and the isothiocyanate group. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The ability of these solvents to hydrogen bond with the nitrogen of the pyrrolidine ring will enhance solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, interacting with any residual N-H character or through dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents will have limited favorable interactions with the polar moieties of the molecule. |

| Nonpolar Aliphatic | Hexanes, Heptane | Low | The significant polarity of the pyrrolidine and isothiocyanate groups will limit solubility in these nonpolar solvents. |

Experimental Determination of Solubility: A Step-by-Step Guide

To quantitatively assess the solubility of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine, a robust experimental protocol is necessary. The "excess solid" or shake-flask method is a reliable approach for determining thermodynamic solubility.[4]

Materials and Reagents

-

1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials with screw caps

-

Thermostatic shaker

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

Technical Handling & Risk Assessment Guide: 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine

Executive Summary & Compound Significance

1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine (CAS: 165680-22-8) is a specialized bifunctional building block used primarily in the synthesis of pharmaceutical candidates. It features a chiral pyrrolidine core (often acting as a pharmacophore for GPCR or ion channel ligands) and a highly reactive isothiocyanate (-NCS) handle.

Unlike standard Safety Data Sheets (SDS) that list static hazards, this guide analyzes the mechanistic risks associated with this compound's dual nature: the basicity of the tertiary amine and the electrophilicity of the isothiocyanate.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine |

| CAS Number | 165680-22-8 |

| Molecular Formula | C₈H₁₄N₂S |

| Molecular Weight | 170.28 g/mol |

| Physical State | Liquid (Viscous, likely pale yellow to colorless) |

| Solubility | Soluble in DCM, DMSO, Methanol; Decomposes in water |

Hazard Profiling & Toxicology Mechanisms

Core Risk: This compound is a Sensitizing Corrosive . The danger lies not just in immediate tissue damage but in the potential for long-term immunological sensitization due to the isothiocyanate group's ability to modify proteins covalently.

The Mechanism of Toxicity

The isothiocyanate moiety is a "soft" electrophile. It preferentially reacts with nucleophilic sulfhydryl (-SH) groups on cysteine residues and amino (-NH₂) groups on lysine residues in biological proteins.

-

Immediate Effect (Corrosion): High local concentrations alkylate cell membrane proteins, leading to cell lysis and chemical burns.

-

Delayed Effect (Sensitization): The formation of stable thiocarbamate adducts with serum albumin (haptenization) can trigger an IgE-mediated immune response, leading to anaphylaxis upon re-exposure.

GHS Classification (Derived from Functional Group Analysis)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]

-

Respiratory Sensitization: Category 1 (May cause allergy or asthma symptoms).

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1]

-

Eye Damage: Category 1 (Irreversible damage).

Visualization: Toxicity Pathway

Figure 1: Mechanism of isothiocyanate-mediated protein haptenization and toxicity.[2]

Technical Handling Protocols

Objective: Prevent exposure routes (Inhalation, Dermal) and moisture contamination.[1][3][4]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with isothiocyanates due to permeation risks.

-

Primary Layer: High-dexterity Nitrile (disposable).

-

Secondary Layer: Silver Shield® (Laminate) or thick Butyl Rubber gloves for synthesis handling.

-

Respiratory: If outside a fume hood (not recommended), use a full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges.

Storage & Stability[6]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) is mandatory. Moisture hydrolyzes the isothiocyanate to the corresponding amine (1-ethyl-2-aminomethylpyrrolidine) and COS/CS₂, increasing pressure and altering reactivity.

Synthesis Workflow (Self-Validating)

When using this reagent in synthesis (e.g., thiourea formation):

-

Dry Solvents: Ensure DCM or THF is anhydrous. Water competes with the target amine.

-

Scavenging: Upon reaction completion, quench excess isothiocyanate with a polymer-supported amine (e.g., Trisamine resin) or a volatile amine (if product separation is easy) to prevent carryover of the sensitizer.

Emergency Response & Spill Management

Principle: Do not simply wipe up. You must chemically neutralize the electrophile.

Neutralization Solution (Decontamination)

Prepare a "Quench Mix" in advance:

-

50% Water

-

40% Ethanol/Isopropanol (Solubilizer)

-

10% Ammonium Hydroxide or Sodium Carbonate (Nucleophile to degrade -NCS)

Spill Response Workflow

Figure 2: Decision logic for isothiocyanate spill remediation.

Disposal & Environmental Fate

Directive: Never dispose of active isothiocyanates down the drain. They are toxic to aquatic life (H411).[5]

-

Chemical Deactivation: Treat waste streams with an excess of aqueous ammonia or sodium hydroxide for 24 hours. This converts the toxic isothiocyanate into a thiourea or carbamate derivative, which is generally less volatile and less sensitizing.

-

Waste Stream: Segregate as "Halogenated Organic" (if chlorinated solvents used) or "Toxic Organic." Label clearly: "Contains Isothiocyanates - Sensitizer."

References

-

PubChem. (2025). Compound Summary: 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine (CID 16228372).[6] National Library of Medicine. [Link]

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7][8] National Academies Press. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. cpachem.com [cpachem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. PubChemLite - 1-ethyl-2-(isothiocyanatomethyl)pyrrolidine (C8H14N2S) [pubchemlite.lcsb.uni.lu]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Covalent Pharmacophore Profiling: 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine

Topic: Pharmacophore Analysis of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

A Structural & Kinetic Framework for Electrophilic Probes

Executive Summary

1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine (EIMP) represents a specialized class of reactive pharmacophores bridging the gap between chiral resolution agents and covalent biological probes. Structurally derived from the sulpiride intermediate scaffold, this molecule integrates a rigid pyrrolidine core with a highly reactive isothiocyanate (ITC) warhead.

This guide provides a comprehensive pharmacophore analysis of EIMP, dissecting its utility as both a Chiral Derivatizing Agent (CDA) for enantiomeric resolution and a Covalent Affinity Label for nucleophilic residues (Cysteine/Lysine) in druggable pockets (e.g., Dopamine receptors, TRP channels).

Structural Anatomy & Physicochemical Profile

To understand the pharmacophore, we must first map the structural determinants that govern EIMP’s recognition and reactivity.

Molecular Architecture

The molecule consists of three distinct functional domains:

-

The Anchor (Scaffold): A pyrrolidine ring providing stereochemical rigidity. The C2 chiral center (typically S) dictates the spatial vector of the warhead.

-

The Vector (Linker): A methylene (-CH₂-) bridge connecting the scaffold to the warhead, allowing limited rotational freedom (~4–5 Å reach).

-

The Warhead (Electrophile): An isothiocyanate (-N=C=S) group, acting as a soft electrophile preferentially targeting soft nucleophiles (sulfhydryls).

Physicochemical Properties (Calculated)

| Property | Value (Est.) | Significance |

| Formula | C₈H₁₄N₂S | Low MW fragment (<200 Da). |

| Mol. Weight | 170.28 g/mol | Ideal for fragment-based screening. |

| cLogP | 1.8 – 2.1 | Moderate lipophilicity; membrane permeable. |

| pKa (Base) | ~10.2 | Pyrrolidine N is protonated at pH 7.4 (Cationic). |

| TPSA | ~30 Ų | High blood-brain barrier (BBB) penetration potential. |

| Rotatable Bonds | 3 | Limited flexibility reduces entropic penalty upon binding. |

The Pharmacophore Model: "Cation-Electrophile" Axis

Unlike reversible ligands, EIMP operates via a kinetic pharmacophore . The binding event is a two-step process: (1) Non-covalent recognition driven by the pyrrolidine cation, followed by (2) Covalent capture via the ITC warhead.

Pharmacophoric Features[1]

-

Positive Ionizable Center (PI): The tertiary nitrogen of the pyrrolidine ring. At physiological pH, this forms an electrostatic anchor, mimicking endogenous ligands (e.g., dopamine, acetylcholine).

-

Hydrophobic Exclusion (H): The N-ethyl group and the pyrrolidine ring carbons create a hydrophobic volume that demands a complementary lipophilic pocket.

-

Electrophilic Warhead (E): The central carbon of the ITC group. It requires a nucleophile (Cys-SH or Lys-NH₂) positioned at a specific distance and angle.

Geometric Constraints

The critical vector is the distance between the protonated nitrogen (recognition) and the electrophilic carbon (reaction).

-

Distance (N⁺

C=S): 4.2 Å – 5.5 Å (depending on linker conformation). -

Reactivity Zone: The ITC group requires an approach angle of ~109° (Burgi-Dunitz trajectory) for nucleophilic attack.

Visualization: The Pharmacophore Map

The following diagram illustrates the spatial arrangement of these features using the Graphviz (DOT) language.

Caption: Pharmacophore map of EIMP showing the critical distance vector between the cationic recognition center and the reactive isothiocyanate warhead.

Mechanism of Action & Reactivity

EIMP functions through nucleophilic addition . The specific pathway depends on the application context.

Chemical Probe (Chiral Resolution)

In analytical chemistry, EIMP acts as a Chiral Derivatizing Agent (CDA) .

-

Reaction: EIMP reacts with a racemic mixture of amines.

-

Product: Diastereomeric thioureas.[1]

-

Mechanism: The chiral center at C2 of the pyrrolidine ring creates a distinct steric environment. When coupled with an enantiomeric amine, the resulting diastereomers exhibit different physical properties (NMR shifts, HPLC retention), allowing separation and ee determination.[2]

Biological Probe (Covalent Inhibition)

In drug discovery, EIMP acts as an Affinity Label .

-

Targeting: The pyrrolidine cation directs the molecule to cation-binding pockets (e.g., GPCR orthosteric sites).

-

Ligation: Once bound, the ITC group reacts with a proximal Cysteine (forming a dithiocarbamate) or Lysine (forming a thiourea).

-

Application: This is analogous to the mechanism of sulforaphane (TRP channels) or covalent dopamine antagonists.

Reaction Pathway Diagram

Caption: Kinetic mechanism of EIMP binding. The reaction proceeds from reversible recognition to irreversible covalent modification.

Experimental Protocols for Validation

To validate the pharmacophore and utility of EIMP, the following experimental workflows are recommended.

Protocol A: Determination of Enantiomeric Purity (NMR)

Objective: Use EIMP to resolve a racemic amine (e.g., 1-phenylethylamine).

-

Derivatization: Mix 10 mg of racemic amine with 1.1 eq of (S)-EIMP in CDCl₃.

-

Incubation: Stir at RT for 15 mins (reaction is rapid).

-

Analysis: Acquire ¹H-NMR or ¹⁹F-NMR (if applicable).

-

Readout: Observe splitting of signals (chemical shift non-equivalence) for the diastereomeric thioureas. Calculate ee based on integration ratios.

Protocol B: Covalent Labeling of Protein Targets

Objective: Confirm covalent binding to a target protein (e.g., BSA or a specific receptor).

-

Incubation: Incubate protein (10 µM) with EIMP (100 µM) in PBS (pH 7.4) for 1 hour at 37°C.

-

Desalting: Remove excess unbound probe using a Zeba spin column or dialysis.

-

Digestion: Perform Tryptic digestion.

-

LC-MS/MS: Analyze peptides. Look for a mass shift of +170.09 Da on Cysteine or Lysine residues.

-

Validation: Pre-incubate with a competitive inhibitor (e.g., Sulpiride) to prove specific binding to the active site before EIMP addition.

References

-

Lever, J. R., et al. (2005). "Radioiodinated azide and isothiocyanate derivatives of cocaine for irreversible labeling of dopamine transporters: synthesis and covalent binding studies." Bioconjugate Chemistry, 16(3), 644-649.[3] Link

-

Hinman, A., et al. (2006). "TRP channel activation by reversible covalent modification." Proceedings of the National Academy of Sciences, 103(51), 19564-19568. Link

-

Seco, J. M., et al. (2004).[2] "The assignment of absolute configuration by NMR." Chemical Reviews, 104(1), 17-118. Link

-

PubChem. "1-ethyl-2-(isothiocyanatomethyl)pyrrolidine (Compound)." National Library of Medicine. Link

-

Vila-Petroff, M., et al. (2009). "Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines."[1][4] Chemical Communications, (23), 3410-3412. Link

Sources

- 1. A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol: Synthesis of Chiral Thiourea Scaffolds using 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine

Abstract & Application Context

This application note details the synthetic protocol for generating

This specific pyrrolidine scaffold is pharmacologically significant, serving as the core structural motif in benzamide neuroleptics (e.g., Levosulpiride, Amisulpride) and dopamine

Key Applications

-

Medicinal Chemistry: Synthesis of antipsychotic and anti-inflammatory candidates.

-

Organocatalysis: Chiral resolving agents and hydrogen-bonding catalysts for asymmetric synthesis.

-

Ligand Design: Precursors for coordination complexes in metallodrugs.

Chemical Basis & Mechanism

The formation of the thiourea linkage proceeds via the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group (

Reaction Pathway[1][2][3][4]

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the central carbon of the isothiocyanate.[1][2]

-

Transition State: Formation of a zwitterionic thiocarbamoyl intermediate.

-

Proton Transfer: Rapid tautomerization/proton transfer stabilizes the structure into the final thione form (thiourea).

Note on Stereochemistry: If the starting material is enantiopure (e.g., derived from L-proline, yielding the (S)-isomer), the reaction conditions described below generally preserve the stereochemical integrity of the C2 chiral center, as the reaction occurs at the exocyclic methyl group, not the chiral center itself.

Figure 1: Mechanistic pathway for the coupling of isothiocyanates with amines.

Materials & Safety Profile (E-E-A-T)

Reagent Profile

-

Name: 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine

-

Structure: Pyrrolidine ring,

-ethylated, with a -

Physical State: Typically a pale yellow to colorless oil.

-

Reactivity: Moisture sensitive (slowly hydrolyzes to the amine and COS). Store under inert gas at

.

Safety Hazards

WARNING: Isothiocyanates are potent electrophiles and sensitizers.

-

Lachrymator: Vapors may cause severe eye irritation and tearing.[3]

-

Sensitizer: Prolonged skin contact can cause allergic dermatitis.

-

Toxicity: Handle as if toxic by inhalation and ingestion.

-

Engineering Controls: ALWAYS perform reactions in a functioning chemical fume hood.

Experimental Protocol

Method A: Standard Synthesis (High Yield)

This protocol is optimized for primary aliphatic and aromatic amines.

Reagents:

-

1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine (1.0 equiv)

-

Target Amine (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Scavenger (Optional): Polymer-supported trisamine (for removing excess isothiocyanate)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Dissolution: Dissolve 1.0 equivalent of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine in anhydrous DCM (concentration ~0.2 M).

-

Rationale: DCM is non-nucleophilic and easily removed.

-

-

Addition: Add 1.1 equivalents of the target amine dropwise to the stirring solution at

(ice bath).-

Tip: If the amine is a solid, dissolve it in a minimal amount of DCM/THF before addition.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check progress via TLC (Mobile phase: 5% MeOH in DCM). The isothiocyanate spot (high

) should disappear; the thiourea product will be more polar (lower

-

-

Workup:

-

Scenario A (Precipitate forms): If the product precipitates (common with aromatic amines), filter the solid, wash with cold hexanes (

mL), and dry under vacuum. -

Scenario B (Soluble product): Evaporate the solvent under reduced pressure. Dissolve the residue in minimal hot ethanol and recrystallize, OR perform flash column chromatography (Silica gel, DCM:MeOH gradient).

-

Method B: Optimization for Low-Nucleophilicity Amines

For sterically hindered amines or anilines with electron-withdrawing groups.

-

Solvent Change: Use Acetonitrile (

) or Ethanol (EtOH). -

Temperature: Heat to reflux (

) for 6–12 hours. -

Catalyst: No catalyst is usually required, but adding 1.0 equiv of Triethylamine (

) can assist if the amine is supplied as a salt (e.g., hydrochloride).

Experimental Workflow Diagram

Figure 2: Decision-based workflow for the synthesis and isolation of thiourea derivatives.

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the isothiocyanate signal and the appearance of thiourea-specific resonances.

Key Spectroscopic Markers[7]

| Technique | Parameter | Expected Observation | Structural Insight |

| FT-IR | Disappearance of peak at ~2050–2150 | Consumption of starting material. | |

| FT-IR | Appearance of bands at 1300–1400 | Formation of thiourea core. | |

| Signal at 178–184 ppm | Diagnostic for thiocarbonyl carbon.[4][5] | ||

| Broad singlets, typically | Exchangeable with | ||

| HRMS | Matches calculated mass | Confirmation of molecular formula. |

Troubleshooting Guide

-

Problem: Low yield with aromatic amines.

-

Solution: Switch solvent to refluxing ethanol. The protic solvent can stabilize the transition state for less nucleophilic amines.

-

-

Problem: Product is an oil/sticky gum.

-

Solution: Triturate with diethyl ether or pentane to induce crystallization. If that fails, lyophilize from benzene/water (if safety permits) or dioxane.

-

-

Problem: Residual Isothiocyanate smell.

-

Solution: Wash the organic layer with a dilute ammonia solution during workup (converts excess isothiocyanate to the water-soluble thiourea derivative) or use a polymer-supported amine scavenger.

-

References

-

BenchChem. (2025).[2][4] Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from Isothiocyanates. Retrieved from

-

Maddani, M. R., & Prabhu, K. R. (2010).[6] A simple condensation between amines and carbon disulfide.[6] Journal of Organic Chemistry. Retrieved from

-

MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals.[2][7][8] Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 2-(Aminomethyl)-1-ethylpyrrolidine (Precursor Safety). Retrieved from

- Yi, L., et al. (2016). Recent advances in the synthesis of thiourea derivatives. Chemical Communications. (Contextual grounding for general thiourea synthesis).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

Topic: Microwave-Assisted Synthesis of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 1-ethyl-2-(isothiocyanatomethyl)pyrrolidine, a valuable synthetic intermediate, utilizing microwave-assisted organic synthesis (MAOS). Traditional methods for the synthesis of isothiocyanates often involve hazardous reagents like thiophosgene or require lengthy reaction times.[1][2] This protocol details a robust, two-step, one-pot procedure starting from the commercially available amine, 2-(aminomethyl)-1-ethylpyrrolidine. The methodology leverages the formation of a dithiocarbamate intermediate with carbon disulfide, followed by a microwave-mediated desulfurization. The application of microwave irradiation dramatically accelerates the reaction, significantly reducing synthesis time from hours to mere minutes, while often leading to higher yields and product purity.[3][4] This guide is intended for researchers in medicinal chemistry and drug development seeking to streamline the synthesis of complex molecular scaffolds.

Introduction and Scientific Rationale

1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine serves as a versatile building block in synthetic chemistry. The pyrrolidine moiety provides a rigid, chiral scaffold, while the reactive isothiocyanate group (-N=C=S) is a key functional handle for a variety of chemical transformations, including the synthesis of thioureas, thioamides, and heterocyclic compounds.[5] The parent amine, 2-(aminomethyl)-1-ethylpyrrolidine, is a critical intermediate in the synthesis of pharmacologically active compounds, most notably the antipsychotic drug Levosulpiride.[6] The ability to efficiently convert this amine to its isothiocyanate derivative opens new avenues for creating diverse compound libraries for drug discovery.

The Advantage of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional heating methods.[3][7] Unlike conventional heating, which relies on thermal conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform "in-core" heating.[8] This results in:

-

Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[4][8]

-

Increased Reaction Yields and Purity: The rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.[9]

-

Enhanced Reproducibility: Precise control over temperature and pressure profiles leads to more consistent and reproducible outcomes.[3]

-

Alignment with Green Chemistry: MAOS often requires less solvent and energy, making it a more environmentally sustainable approach.[10]

This protocol harnesses these benefits to provide a highly efficient pathway to the target isothiocyanate.

Reaction Mechanism and Pathway

The synthesis proceeds through a well-established two-step mechanism, which can be performed in a single pot.

-

Formation of the Dithiocarbamate Salt: The primary amine of 2-(aminomethyl)-1-ethylpyrrolidine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). In the presence of a base (e.g., triethylamine), this reaction rapidly forms a stable dithiocarbamate salt intermediate.[11]

-

Desulfurization to Isothiocyanate: The dithiocarbamate salt is then treated with a desulfurizing agent. In this protocol, di-tert-butyl dicarbonate (Boc₂O) is used, which effectively promotes the elimination of carbonyl sulfide (COS) and carbon dioxide (CO₂), both volatile byproducts, to yield the final isothiocyanate product.[12] This step is significantly accelerated by microwave irradiation.

Caption: Reaction pathway for the synthesis of the target isothiocyanate.

Detailed Experimental Protocol

3.1. Materials and Equipment

-

Reagents:

-

2-(Aminomethyl)-1-ethylpyrrolidine (≥98% purity)

-

Carbon Disulfide (CS₂) (ACS grade or higher)

-

Triethylamine (Et₃N) (distilled, ≥99%)

-

Di-tert-butyl dicarbonate (Boc₂O) (≥97%)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane and Ethyl Acetate (HPLC grade)

-

-

Equipment:

-

Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reaction vial with a stir bar

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Rotary evaporator

-

Magnetic stirrer

-

Analytical balance

-

3.2. Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow diagram.

-

Intermediate Formation:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-(aminomethyl)-1-ethylpyrrolidine (1.0 mmol, 128 mg).

-

Add 3 mL of anhydrous dichloromethane (DCM), followed by triethylamine (1.1 mmol, 111 mg, 153 µL).

-

Cool the vial in an ice bath to 0°C.

-

Slowly add carbon disulfide (1.2 mmol, 91 mg, 72 µL) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 30 minutes. A precipitate of the dithiocarbamate salt may form.

-

-

Microwave-Assisted Conversion:

-

To the vial containing the dithiocarbamate intermediate, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 240 mg) and a catalytic amount of DMAP (~0.05 mmol, 6 mg).

-

Securely cap the reaction vial.

-

Place the vial in the microwave synthesizer cavity and irradiate according to the parameters in Table 1.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the vial to room temperature using compressed air.

-

Open the vial and transfer the contents to a round-bottom flask.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in DCM (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).[13]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-ethyl-2-(isothiocyanatomethyl)pyrrolidine.[13][14]

-

3.3. Safety Precautions

-

This procedure must be conducted in a well-ventilated fume hood.

-

Carbon disulfide (CS₂) is highly volatile, flammable, and toxic. Avoid inhalation and skin contact.

-

Dichloromethane is a suspected carcinogen.

-

Microwave synthesizers operate at high temperatures and pressures. Always follow the manufacturer's safety guidelines.

Optimized Parameters and Expected Results

The following table summarizes the optimized microwave reactor parameters and typical results obtained for this synthesis.

| Parameter | Value | Rationale |

| Microwave Power | Dynamic (up to 300 W) | Power is automatically modulated to maintain the target temperature. |

| Target Temperature | 120 °C | Provides sufficient thermal energy to drive the desulfurization without degrading the product. |

| Hold Time | 8 minutes | Drastically reduced from conventional heating times of several hours.[8] |

| Ramp Time | 2 minutes | Ensures smooth and controlled heating of the reaction mixture. |

| Pressure | Monitored (up to 20 bar) | Safety feature to prevent vial failure. |

| Stirring | High | Ensures homogeneous heating and mixing of reagents. |

| Expected Yield | 85-95% | Microwave heating often leads to higher yields by minimizing side product formation.[9] |

| Purity (post-chroma) | >98% |

Characterization of the Final Product

The identity and purity of the synthesized 1-ethyl-2-(isothiocyanatomethyl)pyrrolidine should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and absence of impurities.

-

FT-IR Spectroscopy: To verify the presence of the characteristic strong, broad isothiocyanate (-N=C=S) stretching band, typically appearing around 2100-2200 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(12), 1-5.

- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2006). The impact of microwave-assisted organic synthesis in drug discovery. PubMed, 1-13.

-

Bandyopadhyay, D., & Mukherjee, B. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

- Singh, M., & Dwivedi, J. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(2), 123-128.

- Liang, H., Li, R., & Yuan, Q. (2015). Recent progress in the study of natural active isothiocyanates. Journal of Beijing University of Chemical Technology, 42(2), 1-12.

-

Veskimäe, E., & Kananovich, D. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

- Kim, T., & Park, H. (n.d.).

- JC (Wuxi) Company, Inc. (2020). High-purity isothiocyanate compound preparation method for industrial production.

-

PrepChem. (n.d.). Synthesis of 2-aminomethyl-1-ethylpyrrolidine. Retrieved from [Link]

-

ResearchGate. (2016). Mild conversion of primary amine to isothiocyanate?[Link]

-

ResearchGate. (n.d.). The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. [Link]

- Dainippon Pharmaceutical Co Ltd. (n.d.). Process for producing 2-aminomethyl-1- ethylpyrrolidine.

- CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE, 10(2), 80-92.

-

Kumar, V., Sharma, M., & Sharma, R. (2023). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online, 54(1), 1-10. [Link]

- Dainippon Pharmaceutical Co Ltd. (n.d.). Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. [Link]

-

ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

Britton, R. A., & Batey, R. A. (2018). Synthesis of Isothiocyanates: An Update. PMC - NIH, 1-13. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

-

Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI, 26(2), 485. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. ajrconline.org [ajrconline.org]

- 5. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 6. 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 [benchchem.com]

- 7. The impact of microwave-assisted organic synthesis in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. visitka.narod.ru [visitka.narod.ru]

- 9. rjpdft.com [rjpdft.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cbijournal.com [cbijournal.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

step-by-step procedure for isothiocyanation of ethyl-pyrrolidine derivatives

Abstract & Strategic Overview

Isothiocyanates (ITCs,

This guide addresses the specific challenge of synthesizing ITCs on amino-ethyl-pyrrolidine substrates. Unlike simple aliphatic amines, these substrates often contain a basic tertiary nitrogen within the pyrrolidine ring. This internal basicity necessitates careful pH control during workup to prevent product loss into the aqueous phase or hydrolysis.

Method Selection Matrix

| Feature | Method A: TCDI (Recommended) | Method B: CS₂ / Tosyl Chloride | Method C: Thiophosgene |

| Reagent | 1,1'-Thiocarbonyldiimidazole | Carbon Disulfide + TsCl | Thiophosgene ( |

| Safety Profile | ✅ High (Non-volatile solid) | ⚠️ Moderate (CS₂ is flammable/toxic) | ⛔ Critical (High toxicity) |

| Mechanism | Nucleophilic Substitution | Dithiocarbamate Desulfurization | Acylation |

| Yield | High (>85%) | Moderate to High (70-90%) | High, but difficult workup |

| Suitability | Best for small-scale/medicinal chem | Best for scale-up (>10g) | Only for sterically hindered amines |

Chemical Strategy & Mechanism[1][2][3][4][5][6]

The recommended route utilizes 1,1'-Thiocarbonyldiimidazole (TCDI) .[1] This reagent acts as a thiophosgene surrogate but is a stable solid, allowing precise stoichiometry. The reaction proceeds via a nucleophilic attack of the primary amine on the thiocarbonyl center, releasing imidazole, followed by a second elimination of imidazole to form the ITC.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for TCDI-mediated isothiocyanation.[2] The reaction is driven by the leaving group ability of imidazole.

Detailed Experimental Protocols

Pre-Requisite: Free-Basing the Scaffold

Pyrrolidine derivatives are often supplied as Hydrochloride (HCl) salts. The reaction will not proceed if the amine is protonated.

-

Dissolve the salt in minimal water.

-

Basify to pH 11 with 1M NaOH.

-

Extract with Dichloromethane (DCM) x3.

-

Dry over

and concentrate to obtain the free base oil.

Protocol A: TCDI Method (Standard)

Scale: 1.0 mmol | Time: 2–4 Hours | Solvent: DCM

-

Preparation: In a 25 mL round-bottom flask, dissolve 1,1'-thiocarbonyldiimidazole (1.2 equiv, 214 mg) in anhydrous DCM (5 mL).

-

Addition: Dissolve the amino-ethyl-pyrrolidine (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the TCDI solution at 0°C over 10 minutes.

-

Note: Dropwise addition prevents the formation of symmetric thiourea dimers.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours.

-

Monitoring: Check TLC (Visualization: Ninhydrin stain will be negative for product; UV active).

-

-

Workup (Critical for Pyrrolidines):

-

Dilute with DCM (20 mL).

-

Wash with Water (2 x 10 mL) to remove imidazole byproducts.

-

Crucial: Do NOT wash with strong acid (HCl), as this will protonate the pyrrolidine ring and extract your product into the aqueous layer.

-

Wash with Brine (10 mL) .

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Silica gel; Eluent: 0-5% MeOH in DCM).

Protocol B: CS₂ / Tosyl Chloride Method (Scale-Up)

Scale: >10 mmol | Time: 4–6 Hours

-

Dithiocarbamate Formation:

-

Dissolve amine (10 mmol) and Triethylamine (TEA, 30 mmol) in THF (50 mL).

-

Cool to 0°C. Add Carbon Disulfide (

, 50 mmol) dropwise. -

Stir for 1 hour. A precipitate (dithiocarbamate salt) may form; this is normal.

-

-

Desulfurization:

-

Add p-Tosyl Chloride (TsCl, 11 mmol) dissolved in minimal THF dropwise at 0°C.

-

Allow to warm to RT and stir for 2 hours.

-

-

Workup:

Quality Control & Validation

Every batch must be validated using the following "Self-Validating" checkpoints.

Data Summary Table

| Technique | Expected Signal | Interpretation |

| FT-IR | 2050–2150 cm⁻¹ (Strong, Broad) | Definitive diagnostic peak for |

| ¹H NMR | Loss of signals at | Disappearance of |

| ¹H NMR | Downfield shift of | The |

| ¹³C NMR | Peak at ~130 ppm | Characteristic signal for the ITC carbon. |

| LC-MS | Mass corresponds to Amine + 42 Da (C=S). |

Workflow Decision Tree (DOT Visualization)

Figure 2: Quality Control Decision Tree ensuring batch integrity before biological testing.

Safety & Handling (HSE)

-

Toxicity: Isothiocyanates are potent electrophiles and sensitizers. They are lachrymators (tear-inducing) and skin irritants.

-

Containment: All reactions must be performed in a functioning fume hood.

-

Quenching: Spills should be treated with a solution of dilute ammonia or NaOH, which converts the ITC to a non-volatile thiourea.

-

Storage: Store under inert gas (

or Ar) at -20°C. Moisture will slowly hydrolyze the ITC back to the amine or thiourea.

References

-

General TCDI Protocol

-

CS2/Base Method (Dithiocarbamate Route)

-

IR Characterization Data

-

Microwave-Assisted Synthesis (Alternative)

- Title: Direct, Microwave-Assisted Synthesis of Isothiocyan

- Source: MDPI (Molecules).

-

URL:[Link]

-

Safety Data Sheet (Handling)

Sources

- 1. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]

- 2. mdpi.com [mdpi.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. nj.gov [nj.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. d-nb.info [d-nb.info]

- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

solvent selection for reactions involving 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine

A Technical Guide to Thiourea and Heterocycle Synthesis[1]

Abstract & Introduction

1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine (CAS: 22636-75-5) is a bifunctional building block characterized by a reactive electrophilic isothiocyanate (–N=C=S) group and a basic tertiary amine within the pyrrolidine ring.[1] This "internal base" architecture distinguishes it from simple aliphatic isothiocyanates, influencing reaction kinetics and solvent compatibility.[1]

This guide addresses the critical challenge of solvent selection for this molecule. While the isothiocyanate moiety is classically reacted in non-polar solvents, the polarity and basicity of the pyrrolidine ring require a nuanced approach to prevent solubility issues, aggregation, or unwanted salt formation. This document provides validated protocols for synthesizing thioureas—key pharmacophores in antipsychotics (e.g., substituted benzamides), antimicrobials, and H3 receptor antagonists.[1]

Chemical Properties & Solubility Profile[1][2][3][4][5]

The molecule exhibits a "chameleon-like" solubility profile due to its amphiphilic nature (lipophilic ethyl/hydrocarbon backbone vs. polar amine/ITC groups).[1]

| Property | Description | Impact on Solvent Selection |

| Electrophilicity | Moderate (ITC Carbon) | Requires nucleophilic partners; stable in alcohols at RT (unlike isocyanates).[1] |

| Basicity | Pyrrolidine N ( | Acts as an acid scavenger; can form salts in acidic media, reducing solubility.[1] |

| Lipophilicity | LogP | Soluble in chlorinated solvents and ethers; limited solubility in pure water.[1] |

| Stability | Hydrolysis-sensitive | Avoid wet solvents; hydrolysis yields the primary amine, leading to symmetric thiourea byproducts.[1] |

Solvent Selection Logic

The choice of solvent dictates the reaction mechanism (concerted vs. stepwise), rate, and workup efficiency.

Class A: Chlorinated Solvents (DCM, Chloroform) [1]

-

Status: Preferred for Small Scale / High Purity[1]

-

Mechanism: These non-polar, aprotic solvents solvate the organic backbone well but do not stabilize the transition state charges excessively. This promotes a clean reaction driven by the nucleophilicity of the amine partner.

-

Advantage: The product often remains in solution or crystallizes out upon adding hexane.[1] Easy evaporative workup.[1]

Class B: Ethers (THF, 1,4-Dioxane) [1]

-

Status: Preferred for Process Scale

-

Mechanism: Moderate polarity with Lewis basicity.[1] THF is excellent for solubilizing both the pyrrolidine starting material and more polar amine partners.[1]

-

Warning: Avoid strong Lewis acids, which may complex with the pyrrolidine nitrogen.[1]

Class C: Polar Aprotic (DMF, DMSO, Acetonitrile) [1]

-

Status: Use for "Difficult" Nucleophiles

-

Mechanism: High dielectric constants stabilize the zwitterionic transition state formed upon nucleophilic attack.[1]

-

Use Case: Essential when reacting with amine salts (e.g., hydrochlorides) where an external base (TEA, DIPEA) is required to free the amine.[1]

Class D: Protic Solvents (Ethanol, Water) [1]

-

Status: Conditional / "Green" Chemistry[1]

-

Risk: Alcohols can compete to form thionocarbamates (–NH–CS–OR) at high temperatures or with strong base catalysis.[1]

-

Opportunity: In water, the hydrophobic effect can accelerate the reaction ("on-water" synthesis), often precipitating the thiourea product while leaving the pyrrolidine reagent dissolved until reaction completion.

Decision Framework & Mechanism

Visual 1: Solvent Selection Decision Tree

This diagram guides the researcher to the optimal solvent based on the nucleophile type and scale.

Caption: Decision tree for selecting the optimal solvent based on nucleophile properties and process requirements.

Visual 2: The "Internal Base" Mechanism

The pyrrolidine nitrogen can facilitate proton transfer, making external bases unnecessary in neutral solvents.

Caption: Mechanistic pathway highlighting the self-catalytic role of the pyrrolidine nitrogen during thiourea formation.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (DCM Method)

Best for: Medicinal chemistry library generation, high purity requirements.

-

Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine (1.0 equiv, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL, 0.2 M).

-

Addition: Add the nucleophilic amine (1.05 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM).[1] The ITC spot (high

) should disappear.

-

-

Workup:

Protocol B: The "Salt-Break" Method (DMF Method)

Best for: Reacting with amine hydrochloride salts or non-nucleophilic anilines.

-

Preparation: Dissolve the Amine Hydrochloride (1.0 equiv) in DMF (3 mL/mmol).

-

Neutralization: Add Triethylamine (TEA) or DIPEA (1.2 equiv).[1] Stir for 10 minutes to liberate the free base.

-

Observation: Slight cloudiness may appear (TEA·HCl salt).[1]

-

-

Coupling: Add 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine (1.0 equiv) in one portion.

-

Reaction: Heat to 60°C for 4–6 hours.

-

Workup:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ITC | Ensure solvents are anhydrous. Check ITC quality (IR peak at ~2100 cm⁻¹). |

| Oiling Out | Product is too lipophilic | Switch from Hexane precipitation to cold Diethyl Ether trituration. |

| Symmetric Urea | Hydrolysis of ITC to amine | Use strictly anhydrous conditions; avoid prolonged exposure to atmospheric moisture.[1] |

| No Reaction | Amine protonation | If using an amine salt, ensure sufficient base (TEA) is added.[1] The pyrrolidine ring is basic, but not strong enough to deprotonate HCl salts efficiently on its own.[1] |

References

-

BenchChem. (2025).[1][3][4][2][5] Synthesis of Thioureas from Isothiocyanates: Application Notes and Protocols. Retrieved from [1]

-

Satchell, D. P. N., & Satchell, R. S. (1990).[1][6] The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, 1415–1420.[1][6]

-

Zhong, P., et al. (2022).[1][7] Solvent-Controlled Selective Synthesis of Amides and Thioureas from Isothiocyanates.[1][7][8] ResearchGate/SSRN.[1]

-

National Center for Biotechnology Information (NCBI). (2012).[1] A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[1][9] PMC.[1]

-

Makitra, R. G., et al. (2014).[1] Effect of solvent properties on reaction of isocyanates with mercaptans. Russian Journal of General Chemistry. (Validated via ResearchGate snippet).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine before handling.

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. researchgate.net [researchgate.net]

- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine

Case ID: NCS-SYNTH-001 Status: Active Subject: Yield Optimization & Troubleshooting for Aminomethylpyrrolidine Isothiocyanation Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine hinges on the efficient conversion of the primary amine (1-ethylpyrrolidin-2-yl)methanamine to the isothiocyanate (NCS) moiety. While the tertiary nitrogen on the pyrrolidine ring is protected by the ethyl group, its basicity can catalyze side reactions, specifically hydrolysis and dimerization.

This guide prioritizes the Dithiocarbamate Method (CS₂/DCC) as the primary recommendation due to its balance of safety and yield, while providing the Thiophosgene Method as a high-performance alternative for difficult substrates.

Module 1: Critical Reaction Pathways

Understanding the failure points is the first step to optimization. The synthesis relies on trapping the intermediate dithiocarbamate before it can revert to the amine or collapse into a symmetric thiourea.

Pathway Visualization

Figure 1: Reaction mechanism and critical failure points. Note that the formation of thiourea is the primary yield-killer, caused by the reaction of the product with unreacted starting material.

Module 2: The Dithiocarbamate Protocol (CS₂/DCC)

This method avoids the high toxicity of thiophosgene but requires strict adherence to stoichiometry to prevent thiourea formation.

Optimized Protocol

-

Dithiocarbamate Formation (The "Cold" Step):

-

Dissolve (1-ethylpyrrolidin-2-yl)methanamine (1.0 eq) in dry THF or DCM.

-

Add Triethylamine (TEA) (1.2 eq) to act as an acid scavenger.

-

Cool to -10°C to 0°C .

-

Add Carbon Disulfide (CS₂) (5.0 eq) dropwise. Note: Excess CS₂ is critical to push the equilibrium toward the dithiocarbamate and suppress thiourea formation.

-

Stir for 2 hours at 0°C.

-

-

Desulfurization (The "Elimination" Step):

-

Cool the mixture to -10°C .

-

Add Dicyclohexylcarbodiimide (DCC) (1.1 eq) dissolved in THF dropwise.

-

Allow to warm to room temperature (RT) overnight.

-

Observation: A white precipitate (dicyclohexylthiourea) will form, indicating successful sulfur transfer.

-

-

Workup:

-

Filter off the white solid.

-

Concentrate the filtrate carefully (product may be volatile).

-

Troubleshooting Table: CS₂ Method

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Reversion of Dithiocarbamate | Ensure the reaction stays below 0°C during CS₂ addition. Increase CS₂ to 10 eq. |

| Solid Precipitate in Product | Symmetric Thiourea Formation | The amine reacted with the formed NCS. Add the amine TO the CS₂ (reverse addition) to keep CS₂ in constant excess. |

| Product decomposes on column | Silica Gel Acidity | The NCS group is acid-sensitive. Use Neutral Alumina or add 1% TEA to the eluent. |

| Smell of Rotten Eggs | Hydrolysis of CS₂ | Water contamination in solvent. Use anhydrous THF/DCM. |

Module 3: The Thiophosgene Protocol (Biphasic)

For researchers facing stubborn yields with CS₂, the thiophosgene route is more robust but requires strict safety protocols.

Optimized Protocol

-

Biphasic Setup:

-

Prepare a mixture of DCM and Saturated Aqueous NaHCO₃ (1:1 ratio).

-

Add Thiophosgene (1.1 eq) to the DCM layer.

-

Cool the biphasic mixture to 0°C with vigorous stirring.

-

-

Addition:

-

Dissolve (1-ethylpyrrolidin-2-yl)methanamine in a small volume of DCM.

-

Add the amine solution dropwise to the thiophosgene mixture over 30 minutes.

-

Why? Keeping thiophosgene in excess prevents the amine from reacting with the product.

-

-

Workup:

-

Separate layers immediately after amine addition is complete.

-

Wash organic layer with water and brine.

-

Dry over MgSO₄ and concentrate.

-

Module 4: Purification & Stability

The target compound, 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine , contains a basic tertiary amine and an electrophilic NCS group. This "internal" reactivity makes it shelf-unstable.

Purification Strategy

-

Method A: Vacuum Distillation (Recommended). As a low molecular weight oil, this is the cleanest method. Ensure vacuum is <1 mbar to keep temperature low.

-

Method B: Flash Chromatography. [1]

-

Stationary Phase: Neutral Alumina (Activity Grade III). Avoid Silica Gel.

-

Eluent: Hexane/Ethyl Acetate (start 95:5).

-

Additive: 0.5% Triethylamine to prevent acid-catalyzed hydrolysis.

-

Storage

-

Store at -20°C under Argon.

-

Dissolve in an inert solvent (e.g., dry Benzene or Toluene) if storing for long periods to prevent intermolecular polymerization.

Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues during your experiment.

Figure 2: Diagnostic workflow for identifying yield loss mechanisms.

Frequently Asked Questions (FAQ)

Q: Can I use TCDI (1,1'-Thiocarbonyldiimidazole) instead of CS₂? A: Yes. TCDI is a milder reagent and effective for acid-sensitive substrates. However, the byproduct (imidazole) can be difficult to separate from the basic pyrrolidine product without chromatography. If using TCDI, use DCM as solvent and wash with water immediately to remove imidazole.

Q: My product is turning into a gum after isolation. Why? A: This is likely polymerization. The tertiary amine in the pyrrolidine ring can catalyze the reaction of the isothiocyanate with trace moisture or itself. Solution: Store the product as a solution in dry toluene rather than neat oil.

Q: Why do you recommend "Reverse Addition"? A: In "Normal Addition" (CS₂ added to Amine), the local concentration of Amine is high, allowing the newly formed NCS to react with unreacted Amine to form Thiourea. In "Reverse Addition" (Amine added to CS₂), CS₂ is always in excess, favoring the NCS product [1].

References

-

Munch, H., et al. (2008). "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate."[2][3] Tetrahedron Letters, 49(19), 3117-3119.[3] Link[3]

-

Li, Z., et al. (2012). "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions."[4][5][6] Beilstein Journal of Organic Chemistry, 8, 61-70.[4] Link

-

Gou, B., et al. (2021). "Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent." Molecules, 26(9), 2758. Link

-

World Health Organization. (2018). "Synthesis of Pyrrolidine Derivatives in Drug Development." National Institutes of Health (PMC). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. cbijournal.com [cbijournal.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. d-nb.info [d-nb.info]

- 5. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine via Column Chromatography

Welcome to the technical support center for the chromatographic purification of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar reactive isothiocyanate compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the purification of this molecule by column chromatography.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine, providing potential causes and actionable solutions.

Issue 1: Low or No Recovery of the Product

Potential Cause 1: Decomposition on Silica Gel Isothiocyanates can be susceptible to degradation on acidic silica gel. The lone pairs on the nitrogen and sulfur atoms can interact with the acidic silanol groups, potentially leading to hydrolysis or other decomposition pathways, especially if the mobile phase contains nucleophilic solvents like methanol or water.[1][2]

Solution:

-

Deactivate the Silica Gel: Before preparing the column, create a slurry of silica gel in your chosen mobile phase and add 1-2% triethylamine or another volatile base to neutralize the acidic sites.[3]

-

Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[2]

-

Perform a Stability Test: Before committing to a large-scale purification, spot your crude product on a TLC plate, and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[2]

Potential Cause 2: Product is Volatile While 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine is not expected to be highly volatile, care should be taken during solvent removal.

Solution:

-

Avoid Excessive Heat: When concentrating fractions, use a rotary evaporator with a water bath temperature not exceeding 30-40°C.

-

Use Moderate Vacuum: Avoid using a high-vacuum pump to remove the final traces of solvent.

Potential Cause 3: Incorrect Elution Conditions The product may be either too strongly or too weakly adsorbed to the stationary phase with the chosen mobile phase.

Solution:

-

Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with a range of solvent systems to find an eluent that gives your product an Rf value between 0.2 and 0.4.

-

Check for Elution in the Solvent Front: If you suspect your product is very non-polar, analyze the first few fractions collected, as it may have eluted with the solvent front.[2]

Issue 2: Poor Separation of Product from Impurities

Potential Cause 1: Inappropriate Solvent System The polarity of the mobile phase may not be optimal to resolve the product from closely related impurities.

Solution:

-

Use a Gradient Elution: A gradual increase in the polarity of the mobile phase can improve the separation of compounds with similar Rf values.

-

Try Different Solvent Systems: Experiment with different solvent mixtures. For instance, if a hexane/ethyl acetate system is not providing good separation, try a dichloromethane/methanol or a toluene/acetone system.

Potential Cause 2: Column Overloading Applying too much crude product to the column can lead to broad, overlapping bands.

Solution:

-

Adhere to Loading Guidelines: As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel.

-

Use a Wider Column: For larger quantities of material, increase the diameter of the column rather than the length to maintain good separation.

Potential Cause 3: Co-elution with a Synthesis Byproduct The synthesis of isothiocyanates can sometimes result in byproducts with similar polarities to the desired product. For example, if the synthesis involves the use of tosyl chloride, residual tosyl chloride can be difficult to remove.[3]

Solution:

-

Aqueous Work-up: Ensure the pre-purification work-up is thorough to remove as many impurities as possible. An acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., saturated NaHCO₃) can remove basic and acidic impurities, respectively.[3]

-

Alternative Synthesis Route: If a particular impurity is consistently problematic, consider modifying the synthetic route to avoid its formation.[4]

Workflow for Troubleshooting Low Product Recovery

Caption: Troubleshooting workflow for low product recovery.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent system for my column?

The ideal solvent system (mobile phase) should provide a good separation between your target compound and any impurities. The best way to determine this is by using Thin Layer Chromatography (TLC).

-

Goal Rf Value: Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4.[2] This generally provides the best balance between resolution and elution time.

-

Common Solvent Systems: For isothiocyanates, which are often of intermediate polarity, common starting points include mixtures of hexanes (or petroleum ether) and ethyl acetate, or dichloromethane and methanol.[3][5]

-

Spotting: When running TLC, spot your crude reaction mixture, your starting material, and any known byproducts if available. This will help you to identify the spot corresponding to your product.

| Solvent System (v/v) | Polarity | Typical Applications |

| Hexane/Ethyl Acetate | Low to Medium | Good starting point for many organic compounds.[3] |

| Dichloromethane/Methanol | Medium to High | Useful for more polar compounds. |

| Toluene/Acetone | Medium | Can offer different selectivity compared to ester-based systems. |

Q2: How can I visualize 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine on a TLC plate?

Many isothiocyanates are not strongly UV-active, making them difficult to see under a UV lamp.[6] While general stains like potassium permanganate can be used, a more specific method is often required.

-

UV Light: First, always check for UV activity at 254 nm.

-

Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.

-

Derivatization to a Thiourea: For a more specific visualization, the isothiocyanate can be converted to a thiourea derivative on the TLC plate. After developing the plate, it can be exposed to ammonia vapor and then sprayed with Grote's reagent, which gives a blue color with thiourea derivatives.[7]

Q3: My compound is chiral. How can I separate the enantiomers?

Standard silica gel chromatography will not separate enantiomers. For chiral separations, you will need to use a chiral stationary phase (CSP) or a chiral resolving agent.

-

Chiral HPLC: The most common method for analytical and preparative separation of enantiomers is High-Performance Liquid Chromatography (HPLC) with a chiral column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for a wide range of compounds.[8][9]

-

Diastereomer Formation: An alternative is to react your racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by standard column chromatography. After separation, the chiral auxiliary is removed to yield the pure enantiomers.

Q4: Can I use reverse-phase chromatography for this purification?

Yes, reverse-phase chromatography (e.g., with a C18-functionalized silica) is a possibility, especially if the compound is relatively polar or if normal-phase chromatography fails to provide adequate separation. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol.

Detailed Protocol: Column Chromatography of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine

This is a general protocol that should be optimized for your specific crude product.

1. Preparation of the Mobile Phase and TLC Analysis

-

Prepare several solvent systems of varying polarities (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

-

Run TLC plates of your crude material in these systems to find an eluent that gives the product an Rf of 0.2-0.4.

2. Column Packing

-

Select a glass column of appropriate size.

-

Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.

-

Wet Packing (Recommended): In a beaker, slurry the silica gel (around 50-100 times the weight of your crude product) in the initial, least polar mobile phase. If deactivation is needed, add 1-2% triethylamine to the slurry.

-

Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no air bubbles or cracks.

3. Sample Loading

-

Dry Loading (Recommended for best resolution): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent to obtain a free-flowing powder.

-

Carefully add this powder to the top of the packed column.

-

Gently add a thin layer of sand on top of your sample to prevent disturbance during solvent addition.

4. Elution and Fraction Collection

-

Carefully add the mobile phase to the column.

-

Apply gentle air pressure to begin eluting the compounds.

-

Collect fractions in test tubes or vials. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.

-

If using a gradient, start with the least polar solvent system and gradually increase the polarity by adding more of the polar solvent.

5. Product Isolation

-

Combine the fractions that contain your pure product.

-

Remove the solvent using a rotary evaporator at a low temperature to yield the purified 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine.

References

-

Li, Y., et al. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 22(5), 773. Available at: [Link]

-

Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452-459. Available at: [Link]

-

Blažević, I. (2015). How can I check for the presence of a "NCS (isothiocyanates)" group on TLC? ResearchGate. Available at: [Link]

-

Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(19), 5845. Available at: [Link]

-

Żuk, S., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2736. Available at: [Link]

-

University of California, Irvine. (n.d.). Thin Layer Chromatography Stains. Available at: [Link]

-

Supporting Information for a relevant synthesis (example). Semantic Scholar. (This is a generalized reference representing typical supplementary information for organic synthesis papers). Available at: [Link]

-

Keppler, J.K., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. International Journal of Molecular Sciences, 22(7), 3418. Available at: [Link]

-

Chen, C.W., & Ho, C.T. (1997). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 45(7), 2689-2692. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

-

Goti, A., et al. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(24), 5919. Available at: [Link]

-

Chinchilla, R., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1509. Available at: [Link]

-

Lee, S., & Lee, P. H. (2023). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 59(86), 12845-12860. Available at: [Link]

-

Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

-

Baumann, M., & Baxendale, I. R. (2017). Previous synthesis of isothiocyanates via a dipolar cycloaddition approach. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.

-

Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Available at: [Link]

- Google Patents. (n.d.). EP1775347A2 - A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases.

-

National Center for Biotechnology Information. (n.d.). N-ethyl-2-pyrrolidone. PubChem Compound Database. Available at: [Link]

-

Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Available at: [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]

- Wiley-VCH. (n.d.). Stereoselective Synthesis of Pyrrolidines. (This is a generalized reference representing typical experimental procedures in organic chemistry).

-

Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates. Available at: [Link]

- AWS. (n.d.). Challenges in the Development of a Thiol-Based Broad-Spectrum Inhibitor for Metallo-β-Lactamases. (This is a representative example of a research article with experimental details).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Chromatography [chem.rochester.edu]

- 3. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

troubleshooting side reactions of 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine

Topic: Troubleshooting Side Reactions & Stability

Audience: Process Chemists, Medicinal Chemists, and QA/QC Analysts.

Core Technical Overview

Molecule: 1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine

Common Role: Key chiral intermediate for benzamide antipsychotics (e.g., Amisulpride, Levosulpiride).

Chemical Nature: Bifunctional molecule containing a basic tertiary amine (pyrrolidine ring) and an electrophilic isothiocyanate (ITC) group.

Critical Instability Factor: Autocatalysis. The internal tertiary amine (

Troubleshooting Guide (FAQ Format)

Category A: Degradation & Impurity Profiling [1]

Q1: I observe a white precipitate forming in my neat oil during storage. What is it? Diagnosis: This is likely the symmetric thiourea dimer (1,3-bis((1-ethylpyrrolidin-2-yl)methyl)thiourea). Mechanism: This forms via a "Death Spiral" degradation pathway:

-

Hydrolysis: Trace moisture attacks the ITC, releasing COS and reverting the molecule back to its precursor amine (1-Ethyl-2-(aminomethyl)pyrrolidine).

-

Dimerization: The newly formed amine is a potent nucleophile. It immediately attacks the remaining ITC.

-

Result: A stable, high-melting thiourea solid precipitates out. Corrective Action:

-

Filtration: If the ITC is dissolved, filter the precipitate (thiourea is often less soluble in non-polar solvents).

-

Prevention: Store under strict Argon/Nitrogen atmosphere at -20°C. Avoid protic solvents (methanol/ethanol) during storage.

Q2: My LC-MS shows a peak with Mass [M+16] or [M-32]. What is happening? Diagnosis:

-

[M-32] (Desulfurization): Conversion to the Isocyanate or Isonitrile. This typically occurs if the reaction mixture was exposed to heavy metal salts (Hg, Ag) or strong oxidants.

-

[M+16] (Oxidation/Urea): If water is present during workup, the ITC can hydrolyze to the amine, which might show up, or the urea derivative (Oxygen replacing Sulfur) if oxidative desulfurization occurred.

-

[M+Amine Precursor]: This is the Thiourea dimer (Mass = 2x ITC - 58 (CS)).